N-benzyl-N-(2-cyanoethyl)nicotinamide
Description
N-Benzyl-N-(2-cyanoethyl)nicotinamide is a nicotinamide derivative synthesized via acylation of 3-(benzylamino)propanenitrile with nicotinoyl chloride in acetone under basic conditions . This reaction yields a compound characterized by a benzyl group attached to a nitrogen atom, a 2-cyanoethyl substituent, and a nicotinamide backbone. Key spectral data include:
- ¹H NMR (CDCl₃): Peaks at δ 2.52 (t, 2H), 2.83 (t, 2H), 3.83 (s, 2H), and aromatic resonances between 7.26–7.34 ppm.
- ¹³C NMR: Signals at δ 19.2 (cyanoethyl CH₂), 44.6 (N–CH₂), 54.1 (benzyl CH₂), and aromatic carbons (127–136 ppm) . The compound serves as a precursor for synthesizing insecticidal agents, such as N-(3-aminopropyl)-N-benzylnicotinamide, via hydrogenation .
Properties
Molecular Formula |
C16H15N3O |
|---|---|
Molecular Weight |
265.316 |
IUPAC Name |
N-benzyl-N-(2-cyanoethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O/c17-9-5-11-19(13-14-6-2-1-3-7-14)16(20)15-8-4-10-18-12-15/h1-4,6-8,10,12H,5,11,13H2 |
InChI Key |
TTZJRTLRWZNKST-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Derivatives of N-Benzyl-N-(2-Cyanoethyl)Nicotinamide
Compound 5: N-(3-Aminopropyl)-N-Benzylnicotinamide
- Structure: Replaces the cyanoethyl group with an aminopropyl chain.
- Synthesis: Hydrogenation of this compound using methanol ammonia and Raney nickel .
- Properties: Improved solubility in polar solvents due to the primary amine group. Potential insecticidal activity linked to enhanced bioavailability .
Compound 6: 1-Benzyl-1,4,5,6-Tetrahydro-2-(Pyridin-3-yl)Pyrimidine
- Structure : Cyclized derivative formed via intramolecular condensation.
- Synthesis: Heating N-(3-aminopropyl)-N-benzylnicotinamide with p-toluenesulfonic acid in xylene .
Structural Analogs in Medicinal Chemistry
Compound 31d: N-Benzyl-N-(Pyridin-2-yl)Hydroxylamine
- Structure: Hydroxylamine replaces the cyanoethyl-nicotinamide moiety.
- Activity : Acts as a selective antibiotic by mimicking DXR inhibitors (e.g., fosmidomycin) .
- Comparison: The benzyl and pyridine groups are conserved, but the hydroxylamine moiety enables distinct metal-chelating properties, unlike the electron-withdrawing cyano group in the target compound .
2-Chloro-N-[2-(Dimethylamino)Ethyl]Nicotinamide
- Structure: Chloro substituent on nicotinamide and dimethylaminoethyl chain.
- Properties: Higher lipophilicity due to the chloro group; the dimethylaminoethyl chain enhances solubility in acidic environments .
Physicochemical and Toxicological Profiles
- Toxicity: Cyano-containing compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) may have understudied toxicological profiles, necessitating caution in handling .
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